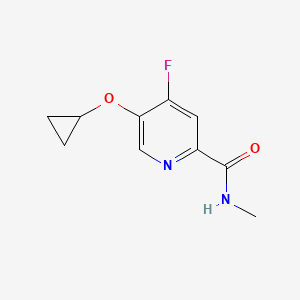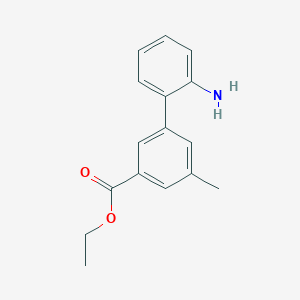![molecular formula C10H8F3NO2 B14847938 1-[2-Acetyl-6-(trifluoromethyl)pyridin-4-YL]ethanone CAS No. 1393567-41-3](/img/structure/B14847938.png)
1-[2-Acetyl-6-(trifluoromethyl)pyridin-4-YL]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-Acetyl-6-(trifluoromethyl)pyridin-4-YL]ethanone is a chemical compound with the molecular formula C10H8F3NO2. It is a derivative of pyridine, a heterocyclic aromatic organic compound. The presence of the trifluoromethyl group and the acetyl group in its structure makes it a compound of interest in various fields of scientific research and industrial applications.
Métodos De Preparación
The synthesis of 1-[2-Acetyl-6-(trifluoromethyl)pyridin-4-YL]ethanone typically involves the following steps:
Starting Materials: The synthesis begins with 2-trifluoromethyl-5-bromopyridine.
Reaction Conditions: The bromopyridine is treated with a strong base such as sec-butyllithium at low temperatures (around -78°C) to form the corresponding lithium intermediate.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
1-[2-Acetyl-6-(trifluoromethyl)pyridin-4-YL]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the acetyl group to an alcohol.
Common reagents and conditions used in these reactions include strong bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-[2-Acetyl-6-(trifluoromethyl)pyridin-4-YL]ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is required.
Industry: It is used in the production of specialty chemicals and materials, where its unique chemical properties are advantageous
Mecanismo De Acción
The mechanism of action of 1-[2-Acetyl-6-(trifluoromethyl)pyridin-4-YL]ethanone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis, depending on its specific structure and functional groups.
Comparación Con Compuestos Similares
1-[2-Acetyl-6-(trifluoromethyl)pyridin-4-YL]ethanone can be compared with other similar compounds, such as:
1-(6-(trifluoroMethyl)pyridin-3-yl)ethanone: This compound has a similar structure but differs in the position of the trifluoromethyl group, leading to different chemical and biological properties.
2-trifluoromethyl-5-acetylpyridine: Another related compound with variations in the position of the acetyl and trifluoromethyl groups, affecting its reactivity and applications.
Propiedades
Número CAS |
1393567-41-3 |
|---|---|
Fórmula molecular |
C10H8F3NO2 |
Peso molecular |
231.17 g/mol |
Nombre IUPAC |
1-[2-acetyl-6-(trifluoromethyl)pyridin-4-yl]ethanone |
InChI |
InChI=1S/C10H8F3NO2/c1-5(15)7-3-8(6(2)16)14-9(4-7)10(11,12)13/h3-4H,1-2H3 |
Clave InChI |
YFAZBDNPLQKYRN-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC(=NC(=C1)C(F)(F)F)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![(8-(4-Methoxyphenyl)-1,4-dioxaspiro[4.5]decan-8-YL)methanamine](/img/structure/B14847920.png)




